2-(Furan-3-yl)isonicotinic acid
Overview
Description
2-(Furan-3-yl)isonicotinic acid is an organic compound that features a furan ring attached to an isonicotinic acid moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both furan and isonicotinic acid. It is used in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It is known that isoniazid, a key drug in the chemotherapy of tuberculosis, is a derivative of isonicotinic acid . The bioactive form of isoniazid is isonicotinic acid . This suggests that 2-(Furan-3-yl)isonicotinic acid may interact with its targets in a similar manner.
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with furan derivatives. One common method includes the use of chlorosulphonic acid to functionalize isonicotinic acid, followed by heterogenization on silica . This method ensures high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of catalysts and controlled reaction environments is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Halogens (e.g., chlorine) or nitric acid, under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
2-(Furan-3-yl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of various materials, including catalysts and polymers.
Properties
IUPAC Name |
2-(furan-3-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEZENYWAAFWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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